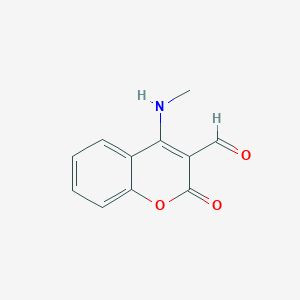

4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde

Description

4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is a coumarin derivative characterized by a methylamino (-NHCH₃) substituent at position 4, a ketone group at position 2, and an aldehyde functional group at position 3. The molecular formula is inferred as C₁₂H₁₁NO₃, based on the core coumarin scaffold (C₉H₆O₂) modified by substituents. Coumarin derivatives are widely studied for their photophysical properties, biological activities, and synthetic versatility. The aldehyde group at position 3 is a reactive site for condensation reactions, enabling the formation of heterocyclic compounds or coordination complexes .

Properties

CAS No. |

5579-41-9 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

4-(methylamino)-2-oxochromene-3-carbaldehyde |

InChI |

InChI=1S/C11H9NO3/c1-12-10-7-4-2-3-5-9(7)15-11(14)8(10)6-13/h2-6,12H,1H3 |

InChI Key |

OHDNWQAGWFEZHO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=O)OC2=CC=CC=C21)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzaldehyde derivative, the compound can be synthesized through a series of reactions involving methylation, oxidation, and cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features of 4-(methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde with its analogs:

Reactivity Differences :

- The methylamino group (smaller, less bulky) in the target compound may allow faster reaction kinetics at the aldehyde group compared to the benzylamino analog.

- The diethylamino group at position 7 in the third compound shifts electronic properties, making it more suited for applications in optoelectronics .

Physicochemical Properties

- Solubility: The target compound’s methylamino group likely improves water solubility compared to the hydrophobic benzylamino analog.

- Stability: Aldehyde-containing coumarins are sensitive to oxidation; however, electron-donating groups (e.g., methylamino) may stabilize the aromatic system.

- Melting Points: Data gaps exist for the target compound, but analogs like the benzylamino derivative (C₁₇H₁₃NO₃) typically exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is a synthetic compound belonging to the benzopyran family, which has gained attention due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative, anti-inflammatory, and antimicrobial properties, supported by various research findings and data tables.

Chemical Structure and Properties

The structure of 4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde can be depicted as follows:

This compound features a benzopyran core, which is known for its diverse biological activities.

Antiproliferative Activity

Research indicates that derivatives of benzopyran, including 4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde, exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating the cytotoxicity of benzopyran derivatives, it was found that certain compounds demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity towards normal HEK-293 cells (IC50 values between 102.4 and 293.2 μM) .

| Compound | Cancer Cell Line | IC50 (μM) | Normal Cell Line | IC50 (μM) |

|---|---|---|---|---|

| 4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde | MDA-MB-231 | 5.2 - 22.2 | HEK-293 | 102.4 - 293.2 |

Anti-inflammatory Effects

Benzopyran derivatives have also been noted for their anti-inflammatory properties. A study highlighted that these compounds could inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The mechanism involves the modulation of cytokine production and the inhibition of inflammatory mediators.

Antimicrobial Activity

The antimicrobial properties of 4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde have been explored in various studies. It has shown effectiveness against a range of bacterial strains, demonstrating both bactericidal and bacteriostatic effects. For instance, derivatives with similar structures have exhibited activity against multi-drug resistant bacteria .

Case Study 1: Anticancer Activity

In a controlled study, several benzopyran derivatives were synthesized and tested for their anticancer activity against a panel of human cancer cell lines including breast (MDA-MB-231), prostate (PC-3), and ovarian (SKOV-3) cancers. The results indicated that certain derivatives displayed selective cytotoxicity with significant inhibition rates compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of benzopyran derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that these compounds inhibited bacterial growth effectively at low concentrations, suggesting their potential use in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.